molecular formula C24H41NNa2O8S B1616993 Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt CAS No. 68479-64-1

Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt

Cat. No.: B1616993
CAS No.: 68479-64-1
M. Wt: 549.6 g/mol
InChI Key: ILMNXWNOEHOLDY-XXAVUKJNSA-L
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Description

Properties

CAS No.

68479-64-1

Molecular Formula

C24H41NNa2O8S

Molecular Weight

549.6 g/mol

IUPAC Name

disodium;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C24H43NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-24(29)21(20-23(27)28)34(30,31)32;;/h9-10,21H,2-8,11-20H2,1H3,(H,25,26)(H,27,28)(H,30,31,32);;/q;2*+1/p-2/b10-9-;;

InChI Key

ILMNXWNOEHOLDY-XXAVUKJNSA-L

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

68479-64-1

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthesis of Sulfosuccinate Intermediate

  • Starting Material: Maleic anhydride or maleic acid derivatives are commonly used as precursors to sulfosuccinate compounds.
  • Sulfonation: Introduction of the sulfonate group is achieved by reaction with sodium bisulfite under controlled conditions, yielding 2-sulfo-succinic acid derivatives.
  • Esterification: The sulfosuccinate intermediate is esterified with 2-aminoethanol (monoethanolamine) to form the aminoethyl ester of sulfosuccinic acid. This step requires careful control of pH and temperature to avoid side reactions and ensure mono-ester formation.

Acylation with (9Z)-1-oxo-9-octadecenyl (Oleoyl) Moiety

  • Fatty Acid Activation: The oleic acid or its activated derivative (such as oleoyl chloride or oleoyl anhydride) is prepared to facilitate amide bond formation.
  • Amidation Reaction: The amino group on the aminoethyl sulfosuccinate intermediate reacts with the activated oleoyl derivative to form the amide linkage. This reaction is typically conducted under mild heating in an aprotic solvent like dichloromethane or dimethylformamide, with a base such as triethylamine to scavenge released HCl or acid byproducts.
  • Purification: The crude product is purified by recrystallization or chromatographic methods to remove unreacted starting materials and side products.

Formation of Disodium Salt

  • Neutralization: The final compound is neutralized with sodium hydroxide or sodium carbonate to convert the sulfonic acid groups into their disodium salt form, enhancing water solubility and stability.
  • Isolation: The disodium salt is isolated by solvent evaporation or precipitation, followed by drying under vacuum to yield the pure compound.

Analytical and Research Findings on Preparation

Step Reaction Conditions Key Observations References
Sulfonation Sodium bisulfite, aqueous medium Efficient sulfonation with high regioselectivity
Esterification 2-aminoethanol, mild heating Monoester formation favored by stoichiometry control
Acylation (Amidation) Oleoyl chloride, base, aprotic solvent High yield amidation with minimal side products
Neutralization NaOH or Na2CO3, aqueous solution Complete salt formation confirmed by pH and IR
  • Reaction Yields: Typical overall yields for the multi-step synthesis range from 65% to 85%, depending on purification efficiency and reaction optimization.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm the purity and structure of the final disodium salt. Reverse-phase HPLC methods using acetonitrile-water mixtures with phosphoric acid or formic acid as modifiers are employed for analytical and preparative purposes.

Notes on Scale-Up and Industrial Preparation

  • The synthetic route is amenable to scale-up due to the use of commercially available starting materials and relatively mild reaction conditions.
  • Control of reaction parameters such as temperature, pH, and stoichiometry is critical to minimize byproduct formation and ensure batch-to-batch consistency.
  • The disodium salt form enhances the compound’s solubility, facilitating its incorporation into aqueous formulations in cosmetics and other applications.

Summary Table of Preparation Methods

Preparation Stage Reagents/Conditions Purpose/Outcome
Sulfonation Maleic anhydride + NaHSO3 (aqueous) Introduce sulfonate group
Esterification 2-aminoethanol, controlled pH, mild heat Form aminoethyl sulfosuccinate ester
Acylation (Amidation) Oleoyl chloride + base (e.g., triethylamine) in aprotic solvent Attach oleoyl fatty acid moiety via amide bond
Neutralization NaOH or Na2CO3 aqueous solution Convert acid groups to disodium salt

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of different esters or amides.

Scientific Research Applications

This compound finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: It serves as a reagent in biochemical assays and studies.

  • Medicine: It is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.

  • Industry: It is employed in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfosuccinate ester moiety plays a crucial role in its activity, influencing various biochemical processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

  • Cell Signaling: It can modulate cell signaling pathways, leading to changes in cellular behavior.

  • Membrane Interaction: The compound interacts with cell membranes, altering their properties and functions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 68479-64-1 .
  • Synonyms: Mackanate OM, Schercopol OMS-Na 35, disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate .
  • Molecular Formula : C₂₄H₄₁NNa₂O₈S (derived from structural analysis and government sources ).
  • Molecular Weight : ~593.68 g/mol .

Properties and Applications: This compound is a sulfosuccinate half-ester surfactant derived from oleic acid (C18:1 Δ9Z) and monoethanolamine (MEA). It is classified as an anionic surfactant with high foaming capacity and mildness to skin and eyes, making it suitable for personal care products like shampoos and facial cleansers . Its oleoyl (C18:1) hydrophobic tail enhances compatibility with lipid-rich formulations, while the sulfosuccinate headgroup provides water solubility and reduces irritation when blended with other anionic surfactants .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three key sulfosuccinate derivatives and one phosphate-based analog:

Compound Name CAS No. Molecular Formula Key Features
Target Compound (Disodium Oleamido MEA Sulfosuccinate) 68479-64-1 C₂₄H₄₁NNa₂O₈S Mild surfactant; oleoyl chain reduces irritation; compatible with viscosity modifiers .
Dioctyl Sulfosuccinate (DOSS) 1639-66-3 C₂₀H₃₇NaO₇S High emulsifying power; moderate irritation; used in industrial lubricants .
Disodium Tridecylsulfosuccinate 83147-64-2 C₁₆H₂₉Na₂O₇S Short C13 chain; high foam stability; low irritation; used in detergents .
Glycerophospho-N-Oleoyl Ethanolamine 100575-09-5 C₂₁H₄₄NO₇P Phosphate ester with oleoyl chain; precursor to bioactive lipids in neuroscience .

Performance Data

Property Target Compound DOSS Disodium Tridecylsulfosuccinate
Critical Micelle Concentration (CMC) 0.1 mM 0.3 mM 0.2 mM
Foam Volume (mL) 180 mL (at 0.1% w/v) 150 mL 200 mL
Irritation Potential Low Moderate Low
Applications Personal care Pesticides, pharmaceuticals Detergents, cosmetics

Key Findings :

  • The target compound’s oleoyl chain enhances skin mildness compared to DOSS’s shorter dioctyl chains .
  • Disodium Tridecylsulfosuccinate (C13 chain) exhibits higher foam stability due to its compact hydrophobic tail but lacks the skin-conditioning benefits of oleic acid .
  • Glycerophospho-N-Oleoyl Ethanolamine, while structurally similar in lipid chain length, functions as a signaling lipid in neuroscience rather than a surfactant .

Regulatory and Environmental Profiles

  • Target Compound : Listed as an inert ingredient in pesticides (US EPA), indicating regulatory approval for low toxicity .
  • DOSS : Restricted in cosmetics due to bioaccumulation concerns .
  • Disodium Tridecylsulfosuccinate : Compliant with EU cosmetics regulations (Annex V) .

Research Highlights

  • Blending Synergy : The target compound reduces irritation in sodium lauryl sulfate (SLS) blends by 40% without compromising foam volume .
  • Viscosity Modulation : Compatible with betaines and salts to achieve formulations with viscosities up to 5,000 cP .
  • Biological Relevance: Analogous oleoyl-containing compounds (e.g., Glycerophospho-N-Oleoyl Ethanolamine) are endogenous ligands for cannabinoid receptors, highlighting structural versatility .

Biological Activity

Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt (CAS Number: 68479-64-1) is a complex organic compound with potential applications in various biological and pharmaceutical fields. Its unique structure and properties make it a subject of interest in research related to drug formulation, delivery systems, and biological interactions.

PropertyValue
Molecular FormulaC24H41NNa2O8S
Molecular Weight549.631 g/mol
InChI KeyYVPYTXZIJQBUKT-XXAVUKJNSA-L
LogP3.90

The compound acts primarily as a surfactant and emulsifier due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property is crucial in drug delivery systems where the solubility of active pharmaceutical ingredients (APIs) needs to be enhanced. The sulfonate group contributes to its surface-active properties, facilitating the formation of micelles and improving the bioavailability of poorly soluble drugs.

Antimicrobial Properties

Research indicates that compounds similar to butanedioic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of long-chain fatty acids in its structure enhances its ability to disrupt microbial membranes, leading to cell lysis. A study on related compounds demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake mechanisms between cancerous and non-cancerous cells. In vitro studies revealed IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations .

Case Studies

  • Application in Drug Delivery : A study explored the use of this compound as a carrier for anticancer drugs. The results indicated enhanced drug solubility and stability, leading to improved therapeutic efficacy in animal models .
  • Environmental Impact Assessment : Investigations into the environmental effects of this compound highlighted its biodegradability and low toxicity towards aquatic organisms, making it suitable for use in formulations intended for agricultural applications .

Q & A

Q. What are the validated methods for synthesizing this compound, and how can purity be confirmed?

Synthesis typically involves esterification and sulfonation steps. The (9Z)-octadecenyl amine group is conjugated to the succinate backbone via a two-step process: (1) coupling the oleic acid derivative ([9Z]-1-oxo-9-octadecenyl) with 2-aminoethyl alcohol, followed by (2) esterification with sulfosuccinic acid. Sodium salt formation is achieved through neutralization . Purity Validation :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%).
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., δ 5.3 ppm for Z-alkene protons) and FT-IR (e.g., 1730 cm1^{-1} for ester carbonyl) .

Q. How can researchers determine critical micelle concentration (CMC) and aggregation behavior?

Methodology :

  • Surface Tension Measurements : Use a tensiometer to plot surface tension vs. log concentration. The inflection point indicates CMC.
  • Dynamic Light Scattering (DLS) : Analyze hydrodynamic diameter changes to study micelle formation.
  • Dye Solubilization : Employ hydrophobic dyes (e.g., Sudan Red) to visually detect micelle formation thresholds .

Advanced Research Questions

Q. What computational strategies predict the compound’s solubility and interfacial activity?

Approaches :

  • Molecular Dynamics (MD) Simulations : Model interactions between the hydrophobic (C18) tail and aqueous environments to predict aggregation.
  • Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to assess electronic properties influencing solubility .
    Validation : Compare simulated CMC values with experimental data (e.g., ±10% deviation indicates robust modeling) .

Q. How does stereochemistry of the (9Z)-octadecenyl group affect surfactant performance?

Experimental Design :

  • Comparative Studies : Synthesize isomers (e.g., 9E vs. 9Z) and evaluate CMC, foam stability, and emulsification efficiency.
  • Molecular Modeling : Analyze steric hindrance and π-π stacking differences between isomers using MD simulations.
    Key Findings : The Z-configuration enhances packing in micelles due to reduced steric clashes, lowering CMC by ~15% compared to E-isomers .

Q. What are the challenges in reconciling conflicting data on thermal stability?

Data Contradiction Analysis :

  • Thermogravimetric Analysis (TGA) : Discrepancies in decomposition temperatures (~200–250°C) may arise from impurities or varying heating rates.
  • Mitigation : Standardize protocols (e.g., 10°C/min under nitrogen) and cross-validate with differential scanning calorimetry (DSC) to identify phase transitions .

Methodological Guidance

Q. How to optimize reaction yields in large-scale synthesis?

Design of Experiments (DoE) :

  • Variables : Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hrs).
  • Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions (e.g., 65°C, 1.2 mol% catalyst, 8 hrs) for >90% yield .

Q. What analytical techniques resolve structural ambiguities in sulfonated esters?

Advanced Characterization :

  • 2D NMR (HSQC, COSY) : Resolve overlapping signals in the aliphatic chain (δ 1.2–2.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M-Na]^- at m/z 519.3) and fragmentation patterns .

Application-Oriented Questions

Q. How does this compound perform in membrane separation technologies?

Research Framework :

  • Membrane Fabrication : Incorporate the surfactant (1–5 wt%) into polymeric membranes (e.g., polysulfone) via phase inversion.
  • Performance Metrics : Measure flux and rejection rates for solutes (e.g., NaCl, dyes) to assess enhanced hydrophilicity and antifouling properties .

Q. Can it serve as a template for nanostructured materials?

Exploratory Studies :

  • Mesoporous Silica Synthesis : Use micelles as templates with tetraethyl orthosilicate (TEOS). Analyze pore size (TEM) and surface area (BET).
  • Results : Pore diameters correlate with surfactant chain length (~3–5 nm for C18) .

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